N-[[4-(3-hydroxy-3-methylazetidine-1-carbonyl)phenyl]methyl]ethanesulfonamide
Description
N-[[4-(3-hydroxy-3-methylazetidine-1-carbonyl)phenyl]methyl]ethanesulfonamide is a complex organic compound that features a unique azetidine ring structure. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics . This compound’s structure includes a hydroxy-methylazetidine moiety, a phenyl group, and an ethanesulfonamide group, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
N-[[4-(3-hydroxy-3-methylazetidine-1-carbonyl)phenyl]methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(19,20)15-8-11-4-6-12(7-5-11)13(17)16-9-14(2,18)10-16/h4-7,15,18H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYXTDQZSYDMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(C=C1)C(=O)N2CC(C2)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-hydroxy-3-methylazetidine-1-carbonyl)phenyl]methyl]ethanesulfonamide typically involves multiple steps, starting with the formation of the azetidine ring. One common method involves the cyclization of appropriate precursors under basic or acidic conditions to form the azetidine ring . The hydroxy and methyl groups are then introduced through selective functionalization reactions. The phenyl group is typically added via Friedel-Crafts acylation, and the ethanesulfonamide group is introduced through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step. Continuous flow reactors and other advanced technologies may be used to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-hydroxy-3-methylazetidine-1-carbonyl)phenyl]methyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under mild conditions.
Reduction: The carbonyl group in the azetidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as nitro, halogenated, or hydroxylated derivatives .
Scientific Research Applications
N-[[4-(3-hydroxy-3-methylazetidine-1-carbonyl)phenyl]methyl]ethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[4-(3-hydroxy-3-methylazetidine-1-carbonyl)phenyl]methyl]ethanesulfonamide involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The phenyl and ethanesulfonamide groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.
N-methylazetidine: A simpler azetidine compound with different reactivity and applications.
Azetidine-3-carboxylic acid: Similar in structure but with different functional groups and properties.
Uniqueness
N-[[4-(3-hydroxy-3-methylazetidine-1-carbonyl)phenyl]methyl]ethanesulfonamide stands out due to its combination of a hydroxy-methylazetidine moiety, a phenyl group, and an ethanesulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
